2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide
Description
The compound 2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide features a pyrimidinone core functionalized with a sulfanyl linker and an acetamide group. Key structural elements include:
- Sulfanyl bridge: Connects the pyrimidinone to the acetamide moiety, a common feature in bioactive molecules for modulating solubility and binding interactions.
- Acetamide substituent: Modified with a furan-2-ylmethyl group, introducing heteroaromaticity that may influence hydrogen bonding and pharmacokinetic properties.
This compound’s design likely aims to optimize physicochemical and biological properties through strategic substitution, as seen in analogs (e.g., ).
Properties
IUPAC Name |
2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S2/c1-2-3-5-15-7-9-17(10-8-15)31(27,28)18-13-23-21(24-20(18)26)30-14-19(25)22-12-16-6-4-11-29-16/h4,6-11,13H,2-3,5,12,14H2,1H3,(H,22,25)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPFJPKNQKTXBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a novel molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 501.62 g/mol. The structure features a pyrimidine moiety linked to a furan group and a butylbenzenesulfonyl group, which are critical for its biological interactions.
Synthesis
The synthesis of the compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrimidine core followed by sulfonation and acetamide formation. The use of reagents like 4-butylbenzenesulfonyl chloride is essential in the synthetic pathway.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast) | 5.0 |
| A549 (lung) | 7.5 |
| HeLa (cervical) | 6.0 |
The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against several bacterial strains. In vitro tests showed that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 30 µg/mL.
The proposed mechanisms underlying the biological activities include:
- Inhibition of DNA Synthesis : The compound may interfere with nucleic acid synthesis, leading to impaired cell division.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels could contribute to oxidative stress in cancer cells, promoting apoptosis.
- Targeting Specific Enzymes : The sulfonamide group may interact with key enzymes involved in cellular metabolism.
Case Studies
- Study on Anticancer Effects : A study published in Bioorganic & Medicinal Chemistry evaluated the compound's effects on MCF-7 and A549 cells, demonstrating over 70% inhibition at concentrations below 10 µM .
- Antimicrobial Evaluation : Research conducted by Der Pharma Chemica assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli, revealing significant bactericidal activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Differences
The target compound is compared to two analogs () with shared pyrimidinone-acetamide scaffolds but differing substituents:
¹ 2-[(6-Methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
² 2-{[4-methyl-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
³ Estimated based on structural similarity to compound.
Key Observations:
- Lipophilicity : The 4-butylbenzenesulfonyl group in the target compound increases molar mass and hydrophobicity compared to the methyl/allyl substituents in analogs. This may reduce aqueous solubility but enhance membrane permeability.
- Acidity : The predicted pKa (~8.0) suggests partial ionization at physiological pH, similar to the compound (pKa 7.83), which could influence bioavailability and protein binding.
Physicochemical and Pharmacokinetic Implications
- Solubility : The target compound’s larger, hydrophobic substituents likely reduce solubility compared to analogs. For instance, the compound’s lower molar mass (329.42 vs. 503.64) and allyl group may confer better solubility in organic solvents.
- Target Binding : The sulfamoyl group in ’s compound is associated with sulfonamide-based inhibitors (e.g., carbonic anhydrase), whereas the furan in the target compound might engage in unique target interactions, such as with enzymes or receptors preferring heteroaromatic motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
